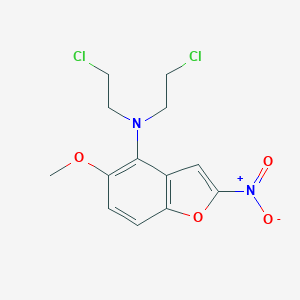![molecular formula C21H37NO15 B033645 N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide CAS No. 102271-18-1](/img/structure/B33645.png)
N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Me Fuc-gal-glcnac” is a complex glycan structure composed of methylated fucose (Me Fuc), galactose (gal), and N-acetylglucosamine (glcnac). Glycans, including this compound, play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition. The unique structure of “Me Fuc-gal-glcnac” makes it a subject of interest in glycomics and glycobiology research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Me Fuc-gal-glcnac” typically involves a chemoenzymatic approach. This method combines chemical synthesis and enzymatic reactions to achieve high stereoselectivity and efficiency. The process begins with the preparation of individual monosaccharide building blocks, which are then assembled into the desired glycan structure using glycosyltransferases and other enzymes .
Industrial Production Methods
Industrial production of “Me Fuc-gal-glcnac” leverages large-scale chemoenzymatic synthesis. This method ensures the production of structurally defined glycans with high purity and yield. The process involves the use of bioreactors and automated synthesis platforms to streamline the production and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions
“Me Fuc-gal-glcnac” undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the conversion of aldehydes or ketones into alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and methylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of “Me Fuc-gal-glcnac,” such as methylated, oxidized, or reduced forms. These derivatives are often used in further studies to explore the structure-activity relationships of the glycan .
Scientific Research Applications
“Me Fuc-gal-glcnac” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycan synthesis and modification techniques.
Biology: Investigated for its role in cell-cell communication and immune response.
Medicine: Explored for its potential in developing glycan-based therapeutics and diagnostics.
Industry: Utilized in the production of glycan arrays and other glycomics tools for high-throughput screening.
Mechanism of Action
The mechanism of action of “Me Fuc-gal-glcnac” involves its interaction with glycan-binding proteins, such as lectins and antibodies. These interactions mediate various biological processes, including cell signaling, pathogen recognition, and immune response. The molecular targets and pathways involved in these interactions are crucial for understanding the biological functions of the glycan .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “Me Fuc-gal-glcnac” include other complex glycans, such as:
O-GalNAc glycans: These glycans are structurally diverse and play significant roles in various biological processes.
Uniqueness
“Me Fuc-gal-glcnac” is unique due to its specific combination of methylated fucose, galactose, and N-acetylglucosamine. This unique structure imparts distinct biological properties and interactions, making it a valuable compound for glycomics research .
Properties
CAS No. |
102271-18-1 |
|---|---|
Molecular Formula |
C21H37NO15 |
Molecular Weight |
543.5 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H37NO15/c1-6-11(26)14(29)16(31)20(33-6)37-18-15(30)12(27)8(4-23)35-21(18)36-17-10(22-7(2)25)19(32-3)34-9(5-24)13(17)28/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6-,8+,9+,10+,11+,12-,13+,14+,15-,16-,17+,18+,19+,20-,21-/m0/s1 |
InChI Key |
WXRMXXGTANSIIT-WTTZGDCASA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)OC)NC(=O)C)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC)NC(=O)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC)NC(=O)C)CO)O)O)O)O)O |
Synonyms |
Me Fuc-Gal-GlcNac methyl O-fucopyranosyl-(1-2)-O-galactopyranosyl-(1-3)-2-acetamido-2-deoxyglucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)
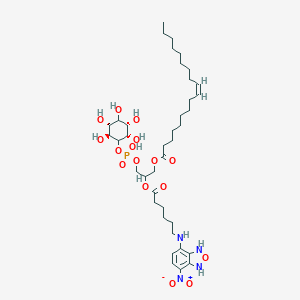
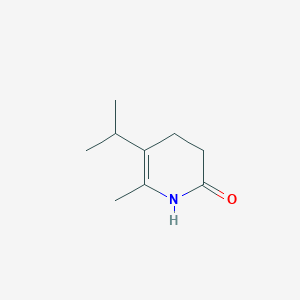
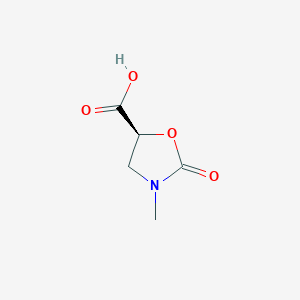

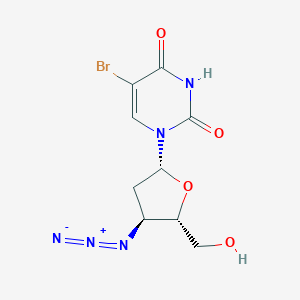




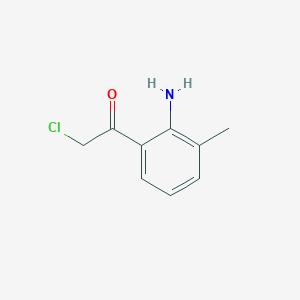
![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)
![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)
